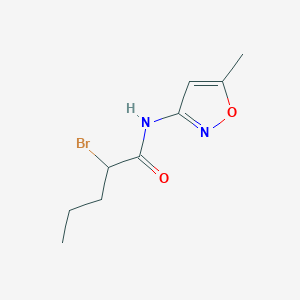

2-bromo-N-(5-methylisoxazol-3-yl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-bromo-N-(5-methylisoxazol-3-yl)pentanamide” is a biochemical compound with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 . It is used for research purposes .

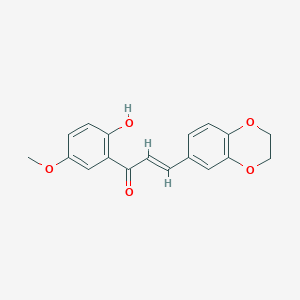

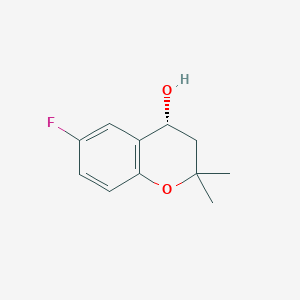

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C9H13BrN2O2 . The molecule consists of a bromine atom attached to a pentanamide group, which is further connected to a 5-methylisoxazol group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular weight of 261.12 and its molecular formula, C9H13BrN2O2 . Further details about its physical and chemical properties are not available in the current literature.Scientific Research Applications

Brominated Compounds in Atmospheric ChemistryBromoform (CHBr3) is highlighted for its role as a significant source of atmospheric organic bromine, impacting tropospheric and lower stratospheric chemistry. It originates from macroalgal and planktonic sources in the ocean and has a complex distribution and source-sink dynamics in marine environments (Quack & Wallace, 2003). This research could provide a context for understanding the environmental implications of brominated compounds similar to "2-bromo-N-(5-methylisoxazol-3-yl)pentanamide."

Biofumigation and Soilborne Disease Control

The application of Brassicaceae family cover crops in soil to control soilborne diseases through biofumigation is discussed, emphasizing its potential in nursery production. This method involves the hydrolysis of glucosinolates to isothiocyanates, which have biocidal properties against a range of pathogens and pests (Baysal-Gurel, Liyanapathiranage, & Mullican, 2018). While not directly related to "this compound," this research area might share similarities in terms of chemical interactions with soil and plant pathogens.

Flame Retardants and Environmental Presence

The review of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food summarizes the occurrence and potential risks of these compounds. It highlights the need for more research on their occurrence, environmental fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). This context could be relevant to understanding the applications and safety considerations of "this compound" in materials science or industrial applications.

Mechanism of Action

Target of Action

Similar oxazole derivatives have been found to interact with various biological targets, such as enzymes and receptors

Mode of Action

Oxazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Oxazole derivatives can influence a variety of biochemical pathways depending on their targets

properties

IUPAC Name |

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-3-4-7(10)9(13)11-8-5-6(2)14-12-8/h5,7H,3-4H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFMOZKUOJDYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=NOC(=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B2920802.png)

![6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2920814.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2920820.png)